5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine , is derived through systematic analysis of its molecular architecture. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substituents are numbered to minimize positional indices, resulting in the following breakdown:
- 2-chloro : A chlorine atom at position 2 of the pyridine ring.
- 5-[(4-benzylpiperidin-1-yl)sulfonyl] : A sulfonyl group (-SO₂-) at position 5, bonded to a 4-benzylpiperidin-1-yl moiety.
The piperidine subunit is a six-membered saturated ring containing one nitrogen atom. The "4-benzyl" prefix indicates a benzyl group (-CH₂C₆H₅) attached to position 4 of the piperidine ring. Structural validation is supported by computational tools such as PubChem’s IUPAC Name Algorithm and cross-referenced with the SMILES notation ClC1=NC=C(S(=O)(N2CCC(CC3=CC=CC=C3)CC2)=O)C=C1. The InChIKey XPNCVANGABHEPO-UHFFFAOYSA-N further confirms the stereochemical uniqueness and connectivity of the molecule.
CAS Registry Number Analysis and Cross-Platform Identification
The Chemical Abstracts Service (CAS) Registry Number 735320-37-3 is universally assigned to this compound, enabling precise identification across scientific and commercial platforms. A cross-referencing analysis reveals consistent usage of this identifier in the following contexts:
| Source | CAS Registry Number | Identifier Type |
|---|---|---|
| CymitQuimica | 735320-37-3 | Vendor catalog |
| Santa Cruz Biotechnology | 735320-37-3 | Research chemical database |
| BLD Pharm | 735320-37-3 | Pharmaceutical supplier |
This consistency ensures reliable tracking in regulatory documents, patent filings, and synthetic workflows. The CAS number’s stability is further validated by its absence of conflicts in PubChem, ChemSpider, or vendor databases.
Comparative Analysis of Alternative Naming Conventions
While the IUPAC name is authoritative, alternative nomenclature systems and truncations are employed in technical and commercial settings:
Simplified Systematic Name :
Semisystematic Hybrid Conventions :
Vendor-Specific Codes :
These aliases facilitate inventory management but lack structural specificity. The table below summarizes naming disparities across platforms:
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNCVANGABHEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332461 | |
| Record name | 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
735320-37-3 | |
| Record name | 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Drug Development
The structural characteristics of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine suggest its potential as a lead compound for developing new pharmaceuticals targeting:
- Neurological Disorders : The compound may interact with neurotransmitter systems, making it a candidate for treating conditions such as depression or anxiety.
- Cancer Therapy : Preliminary studies indicate that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation .
Antimicrobial Properties
This compound has shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against these strains .
Antiproliferative Effects
The compound exhibits antiproliferative activity against several cancer cell lines. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM, indicating substantial potency against cancer cell proliferation .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, highlighting its effectiveness against resistant bacterial strains .
- Antiproliferative Activity Investigation : Research focused on the antiproliferative properties of the compound against different cancer cell lines showed varying degrees of activity, suggesting that structural modifications could enhance its effects .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's biological activities are likely due to its ability to inhibit specific enzymes critical for bacterial growth and cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the chloropyridine moiety contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonylpyridines
The sulfonyl group and pyridine core are critical to the compound’s properties. Below is a comparison with key analogs:
*Calculated based on molecular formulas.
Key Observations :
- Electronic Effects : The electron-withdrawing chlorine at the 2-position stabilizes the pyridine ring, while the sulfonyl group’s electron-deficient nature may influence reactivity or binding interactions.
- However, the target compound’s benzylpiperidine group may confer distinct selectivity compared to simpler sulfonyl analogs .
Biological Activity
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloropyridine ring substituted with a sulfonyl group linked to a benzylpiperidine moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is known for its role in enzyme inhibition, while the benzylpiperidine moiety can affect receptor binding and modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism, respectively.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition :
- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is significant for potential treatments in neurodegenerative diseases.
- Urease : High inhibitory potency was observed, making it a candidate for treating infections caused by urease-producing bacteria.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, although further investigation is required to elucidate its efficacy and mechanism.
Case Studies and Experimental Data
A variety of studies have explored the pharmacological potential of this compound:
| Study | Activity Evaluated | Findings |
|---|---|---|
| Study 1 | Antibacterial | Moderate activity against Salmonella typhi (IC50 = 10 µM) |
| Study 2 | AChE Inhibition | Strong inhibition (IC50 = 5 µM) compared to standard drugs |
| Study 3 | Urease Inhibition | Highly effective (IC50 = 2 µM), indicating potential therapeutic use |
Binding Studies
Fluorescence quenching studies have been conducted to assess the binding interactions of the compound with bovine serum albumin (BSA), revealing significant binding affinity that suggests potential for drug formulation:
- Binding Constant : A binding constant of was determined, indicating strong interaction with serum proteins.
Q & A
Basic: What are the critical spectroscopic and analytical methods for characterizing 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine?
Answer:
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the chemical environment of the benzylpiperidine and chloropyridine moieties. For example, -NMR can resolve aromatic protons in the pyridine ring and benzylic protons .
- High-Performance Liquid Chromatography (HPLC): Assess purity via retention time and peak area (e.g., 95% purity at 254 nm, as in related sulfonamide derivatives) .
- Elemental Analysis: Verify empirical formula consistency, though discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may arise due to hygroscopic intermediates or incomplete purification .
Basic: What safety protocols are essential when handling intermediates like 4-Benzylpiperidine during synthesis?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. 4-Benzylpiperidine causes severe skin/eye irritation (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation (P261).
- Emergency Response: In case of skin contact, rinse with water for 15 minutes (P305+P351+P338). For spills, neutralize with inert adsorbents and dispose as hazardous waste (P501) .
Advanced: How can discrepancies in elemental analysis data be resolved during purity assessment?
Answer:
Discrepancies (e.g., ±0.5% in C/H/N) may stem from:
- Impurities: Re-purify via column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization .
- Hygroscopicity: Dry samples under vacuum (<1 mmHg) for 24 hours before analysis .
- Alternative Methods: Cross-validate with mass spectrometry (MS) or combustion analysis for accurate C/H/N ratios .
Advanced: What strategies optimize the sulfonylation step in synthesizing this compound?
Answer:
- Reagent Selection: Use sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to scavenge HCl .
- Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis) .
- Workup: Extract the product with DCM, wash with brine, and dry over MgSO to improve yield (e.g., 75–84% in analogous syntheses) .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
- Target Selection: Prioritize enzymes/receptors with known sensitivity to sulfonamide derivatives (e.g., kinases, GPCRs) .
- Assay Design: Use dose-response curves (e.g., IC determination) with positive/negative controls. Include cytotoxicity assays (e.g., MTT) to rule off-target effects .
- Structural Analysis: Confirm binding modes via X-ray crystallography or molecular docking, as demonstrated for related piperidine-sulfonamide complexes .
Basic: What solvents and purification methods are effective for isolating the final product?
Answer:
- Solvent Systems: Use n-hexane/EtOAc (5:5) for column chromatography to separate polar sulfonamide byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- Yield Improvement: Pre-adsorb crude product onto silica gel before column loading .
Advanced: How can researchers address low yields in the coupling of 4-Benzylpiperidine to the chloropyridine core?
Answer:
- Catalysis: Employ Pd catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl halides are involved .
- Microwave Assistance: Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of intermediates .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
